molecular formula C22H20N4O2 B2489681 5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946253-02-7

5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2489681
CAS No.: 946253-02-7
M. Wt: 372.428
InChI Key: JNUPIMUFAAEBRQ-UHFFFAOYSA-N
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Description

5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of 5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are a variety of kinases, including tyrosine kinase, extracellular regulated protein kinases (ABL kinase), phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular signaling pathways, regulating cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity. This interaction results in the disruption of the signaling pathways regulated by these kinases, leading to the inhibition of cell growth and proliferation .

Biochemical Pathways

The affected pathways include those regulated by the aforementioned kinases. For instance, the inhibition of tyrosine kinase disrupts the signaling pathway that promotes cell growth and proliferation. Similarly, the inhibition of phosphatidylinositol-3 kinase disrupts the PI3K/AKT/mTOR pathway, which is involved in cell survival and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth and proliferation, potentially leading to cell death. This is due to the disruption of the signaling pathways regulated by the kinases that the compound targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . This reaction can lead to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the substituents .

Industrial Production Methods

Industrial production methods for these compounds often involve large-scale cyclization reactions using similar conditions as those in laboratory synthesis. The use of carboxylic anhydrides or acid chlorides for acylation, followed by cyclization, is a common approach .

Chemical Reactions Analysis

Types of Reactions

5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents like hydrogen gas in the presence of a catalyst for reduction . Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of sulfanyl groups can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrido[2,3-d]pyrimidine core .

Properties

IUPAC Name

5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-25-20-18(21(27)26(2)22(25)28)17(13-14-23-20)24-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,19H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUPIMUFAAEBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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